N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide
CAS No.: 97482-05-8
Cat. No.: VC1963398
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97482-05-8 |
---|---|
Molecular Formula | C5H7N3 |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 3,4-dihydro-2H-pyrrol-5-ylcyanamide |
Standard InChI | InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |
Standard InChI Key | ZWZXPQUCMIIDTF-UHFFFAOYSA-N |
SMILES | C1CC(=NC1)NC#N |
Canonical SMILES | C1CC(=NC1)NC#N |
Introduction
Chemical Identity and Structure
N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide, with CAS Registry Number 97482-05-8, is characterized by its molecular formula C5H7N3 and a molecular weight of 109.13 g/mol . The compound features a 3,4-dihydro-2H-pyrrol ring (also known as a 2,3-dihydro-1H-pyrrole or a dihydropyrrolidine ring) with a cyanamide group (N≡C-NH-) attached to the C5 position of the ring.
Structural Characteristics
The molecule consists of a five-membered nitrogen-containing heterocycle with a cyanamide moiety. The structure contains three nitrogen atoms: one within the pyrrol ring and two in the cyanamide functional group. The connectivity can be represented by various notations as shown in Table 1.
Chemical Identifiers
Table 1: Chemical Identifiers for N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide
Identifier Type | Value |
---|---|
CAS Registry Number | 97482-05-8 |
Molecular Formula | C5H7N3 |
Molecular Weight | 109.13 g/mol |
IUPAC Name | 3,4-dihydro-2H-pyrrol-5-ylcyanamide |
Standard InChI | InChI=1S/C5H7N3/c6-4-8-5-2-1-3-7-5/h1-3H2,(H,7,8) |
Standard InChIKey | ZWZXPQUCMIIDTF-UHFFFAOYSA-N |
SMILES | C1CC(=NC1)NC#N |
PubChem CID | 57245 |
Common Synonyms
The compound is known by several synonyms in the literature and chemical databases:
-
2-(N-Cyanimino)pyrrolidine
-
N-(2-pyrrolidinylidene)cyanamide
-
[(pyrrolidin-2-ylidene)amino]formonitrile
-
Cyanoiminopyrrolidine
Physical and Chemical Properties
Chemical Reactivity
The compound contains several reactive sites:
-
The cyanamide group (-NH-C≡N) can participate in nucleophilic addition reactions
-
The imine functionality in the pyrrol ring can undergo addition reactions
-
The nitrogen atoms provide potential sites for coordination with metals or hydrogen bonding
Category | Classification |
---|---|
Skin irritation | Category 2 |
Eye irritation | Category 2A |
Specific target organ toxicity - single exposure | Category 3 (Respiratory system) |
Hazard Statements
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
Related Compounds and Structural Analogues
Structural Analogues
Several compounds share structural similarities with N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide:
-
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl)-: Also known as Myosmine, this compound (CAS: 532-12-7) contains the same 3,4-dihydro-2H-pyrrol-5-yl moiety but attached to a pyridine ring instead of a cyanamide group .
-
3,5-Diarylsubstituted 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones: These compounds feature a similar heterocyclic core but with different substitution patterns and an additional carbonyl group .
-
Tetrazole derivatives: Compounds containing tetrazole rings have been studied alongside cyanamide derivatives for their biological activities .
Structure-Activity Relationships
The biological activity of compounds containing cyanamide or pyrrolidine moieties can vary significantly depending on the specific substitution patterns and functional groups. For instance:
-
Tetrazole and cyanamide derivatives have been studied for their anti-inflammatory properties, with selected compounds showing potent activity with reduced ulcerogenic liability .
-
Pyrrolidine-based compounds have been investigated as potential drugs for neurological and psychiatric disorders, with their efficacy dependent on specific structural features .
Current Research and Future Directions
Current Research Focus
Current research involving compounds with structural similarities to N-(3,4-Dihydro-2H-pyrrol-5-yl)cyanamide appears to focus on:
-
Development of novel enzyme inhibitors, particularly for phosphodiesterases
-
Exploration of anti-inflammatory agents with reduced side effects
-
Investigation of potential neurological and psychiatric applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume